tert-butyl N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamate
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Overview
Description
tert-Butyl N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is particularly interesting due to its unique structure, which includes a cyclopropyl group and a sulfonylcarbamoyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamate typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can significantly enhance the yield and purity of the final product. Safety measures and environmental considerations are also crucial in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), trifluoroacetic acid (TFA)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable carbamate bonds makes it useful in the design of enzyme inhibitors and probes.
Medicine
Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the development of new therapeutics .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamate involves its interaction with specific molecular targets. The compound can form stable carbamate bonds with proteins and enzymes, leading to the inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
tert-Butyl carbanilate: Another carbamate with a phenyl group instead of a cyclopropyl group.
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: A related compound with a hydroxymethyl group.
Uniqueness
tert-Butyl N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamate is unique due to its combination of a cyclopropyl group and a sulfonylcarbamoyl moiety. This structure provides distinct reactivity and stability, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5S/c1-5-9-8-14(9,15-12(18)21-13(2,3)4)11(17)16-22(19,20)10-6-7-10/h5,9-10H,1,6-8H2,2-4H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUACYDRISHUAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1C=C)C(=O)NS(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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